molecular formula C14H19N3O4 B3083735 [[2-(Morpholin-4-ylamino)-2-oxoethyl](phenyl)-amino]acetic acid CAS No. 1142204-92-9

[[2-(Morpholin-4-ylamino)-2-oxoethyl](phenyl)-amino]acetic acid

Cat. No.: B3083735
CAS No.: 1142204-92-9
M. Wt: 293.32 g/mol
InChI Key: BJZKMEIFROEPIE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Morpholin-4-ylamino)-2-oxoethyl-amino]acetic acid typically involves the reaction of morpholine derivatives with phenyl-substituted amino acids. One common method involves the coupling of morpholine with phenylglycine under specific reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

[2-(Morpholin-4-ylamino)-2-oxoethyl-amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the morpholine or phenyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [2-(Morpholin-4-ylamino)-2-oxoethyl-amino]acetic acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology

In biological research, this compound is used to study enzyme interactions and protein-ligand binding. It can act as a ligand in biochemical assays to investigate the activity of specific enzymes or receptors .

Medicine

It is explored for its therapeutic properties, including anti-inflammatory and anticancer activities .

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. It is utilized in the formulation of specialty chemicals and as a precursor for advanced materials .

Mechanism of Action

The mechanism of action of [2-(Morpholin-4-ylamino)-2-oxoethyl-amino]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(Morpholin-4-ylamino)-2-oxoethyl-amino]acetic acid is unique due to its combination of the morpholine and phenyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific fields.

Properties

IUPAC Name

2-(N-[2-(morpholin-4-ylamino)-2-oxoethyl]anilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4/c18-13(15-17-6-8-21-9-7-17)10-16(11-14(19)20)12-4-2-1-3-5-12/h1-5H,6-11H2,(H,15,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJZKMEIFROEPIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1NC(=O)CN(CC(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[[2-(Morpholin-4-ylamino)-2-oxoethyl](phenyl)-amino]acetic acid
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[[2-(Morpholin-4-ylamino)-2-oxoethyl](phenyl)-amino]acetic acid
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[[2-(Morpholin-4-ylamino)-2-oxoethyl](phenyl)-amino]acetic acid
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[[2-(Morpholin-4-ylamino)-2-oxoethyl](phenyl)-amino]acetic acid
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[[2-(Morpholin-4-ylamino)-2-oxoethyl](phenyl)-amino]acetic acid
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[[2-(Morpholin-4-ylamino)-2-oxoethyl](phenyl)-amino]acetic acid

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